molecular formula C20H20O7 B192479 Tangeretin CAS No. 481-53-8

Tangeretin

Numéro de catalogue: B192479
Numéro CAS: 481-53-8
Poids moléculaire: 372.4 g/mol
Clé InChI: ULSUXBXHSYSGDT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tangeretin (C₂₀H₂₀O₇; molecular weight 372.37 g/mol) is a polymethoxyflavone (PMF) first isolated from Citrus aurantium (枳实) . Structurally, it features five methoxy groups at positions 4', 5, 6, 7, and 8 of the flavone backbone, contributing to its lipophilicity and metabolic stability . This compound exhibits diverse bioactivities, including cardioprotective, anti-inflammatory, and lipid-modulating effects, with notable bioavailability compared to other PMFs . Its commercial prominence is reflected in a growing market, projected to reach billions by 2030, driven by applications in pharmaceuticals and nutraceuticals .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La tangeritine peut être synthétisée par plusieurs méthodes, notamment :

    Chromatographie sur colonne : Cette méthode implique la séparation de la tangeritine des autres composés à l'aide d'une colonne remplie d'une phase stationnaire.

    Chromatographie liquide haute performance préparative : Cette technique est utilisée pour purifier la tangeritine en la séparant des autres substances en fonction de leurs différentes interactions avec la phase stationnaire.

    Chromatographie en fluide supercritique : Cette méthode utilise des fluides supercritiques pour séparer la tangeritine des autres composés.

    Chromatographie contre-courant à haute vitesse : Cette technique sépare la tangeritine en fonction du partage différentiel entre deux phases liquides non miscibles.

Méthodes de production industrielle : La production industrielle de tangeritine implique souvent l'extraction à partir d'écorces d'agrumes en utilisant une combinaison de chromatographie sur gel de silice à évaporation flash sous vide et de chromatographie sur colonne C8 flash. Le processus peut également inclure l'isolement à l'aide de liquides ioniques et un cycle de centrifugation et de décantation .

Types de réactions :

    Oxydation : La tangeritine peut subir des réactions d'oxydation, conduisant à la formation de divers dérivés oxydés.

    Réduction : Les réactions de réduction peuvent convertir la tangeritine en ses formes réduites.

    Substitution : Les réactions de substitution peuvent se produire au niveau des groupes méthoxy de la tangeritine, conduisant à la formation de différents dérivés substitués.

Réactifs et conditions courants :

    Agents oxydants : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

    Agents réducteurs : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs couramment utilisés.

    Réactifs de substitution : Les agents halogénants et les nucléophiles sont souvent utilisés dans les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la tangeritine, chacun ayant des activités biologiques uniques .

4. Applications de la recherche scientifique

La tangeritine a un large éventail d'applications de recherche scientifique, notamment :

5. Mécanisme d'action

La tangeritine exerce ses effets par divers mécanismes, notamment :

    Activité antioxydante : Elle élimine les radicaux libres et réduit le stress oxydatif.

    Activité anti-inflammatoire : Elle inhibe la production de cytokines et de médiateurs pro-inflammatoires.

    Activité anticancéreuse : Elle induit l'apoptose, inhibe la métastase et l'angiogenèse, et inverse la résistance au cancer. .

Applications De Recherche Scientifique

Tangeritin has a wide range of scientific research applications, including:

Mécanisme D'action

Tangeritin exerts its effects through various mechanisms, including:

    Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.

    Anticancer Activity: It induces apoptosis, inhibits metastasis and angiogenesis, and reverses cancer resistance. .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Polymethoxyflavones

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Methoxy Groups Key Structural Features
Tangeretin C₂₀H₂₀O₇ 372.37 5 4', 5, 6, 7, 8-methoxy substitution
Nobiletin C₂₁H₂₂O₈ 402.39 6 3', 4', 5, 6, 7, 8-methoxy substitution
Heptamethoxyflavone C₂₂H₂₄O₉ 432.42 7 3', 4', 5, 6, 7, 8, 5'-methoxy groups
4',5,7,8-Tetramethoxyflavone C₁₉H₁₈O₆ 342.34 4 4', 5, 7, 8-methoxy substitution

Key Insights :

  • Methoxy Group Count : this compound's five methoxy groups balance lipophilicity and solubility, enhancing cellular uptake compared to less methoxylated analogs like 4',5,7,8-Tetramethoxyflavone .
  • Bioavailability : this compound demonstrates superior bioavailability among PMFs, attributed to its resistance to phase II metabolism and efficient intestinal absorption .

Pharmacological Activities

2.2.1 Cardioprotective Effects
  • This compound : At 50–100 mg/kg, it reduces cisplatin-induced cardiac injury by suppressing apoptosis via AMPK activation, lowering serum markers (cTnT, CK-MB) by 30–40% .
  • Nobiletin: Shows similar cardioprotection but requires higher doses (100–150 mg/kg) for comparable efficacy, likely due to lower membrane permeability .
2.2.2 Lipid Modulation
  • This compound : Downregulates ANGPTL3 by binding LXRα (docking score: −8.64), enhancing lipoprotein lipase (LPL) activity by 2.5-fold .
  • Nobiletin: Primarily targets PPARγ, increasing adiponectin secretion but showing weaker LPL activation (1.8-fold) .
2.2.3 Drug Interaction Potential
  • Heptamethoxyflavone: Limited CYP3A4 interaction, favoring use in polypharmacy scenarios .

Pharmacokinetic Profiles

Parameter This compound Nobiletin Heptamethoxyflavone
Oral Bioavailability 45–55% 30–40% 20–30%
Half-life (t₁/₂) 6–8 hours 4–6 hours 3–5 hours
Plasma Protein Binding 85–90% 75–80% 70–75%

Mechanistic Basis :

  • This compound’s extended half-life and higher protein binding correlate with sustained therapeutic effects, contrasting with shorter-acting analogs like Heptamethoxyflavone .

Activité Biologique

Tangeretin, a polymethoxyflavonoid predominantly found in the peels of citrus fruits, has garnered significant attention for its diverse biological activities, particularly its anticancer properties. This article delves into the mechanisms through which this compound exerts its effects, supported by various studies and findings.

  • Cell Cycle Regulation :
    This compound has been shown to induce G1 phase cell cycle arrest in colorectal carcinoma cells (COLO 205). It inhibits cyclin-dependent kinases (Cdk2 and Cdk4) and elevates Cdk inhibitors p21 and p27, leading to decreased phosphorylation of retinoblastoma protein (Rb) and reduced expression of cyclins A, D1, and E .
    Cell Line Effect Mechanism
    COLO 205G1 arrestInhibition of Cdk2, Cdk4; increase in p21, p27
    MCF-7/6Tumor growth inhibitionSynergistic effect with tamoxifen
    MDA-MB-231Reduced proliferationInhibition of Stat3 signaling pathway
  • Apoptosis Induction :
    This compound activates the caspase cascade, increasing the activities of caspases 3, 8, and 9 in a dose-dependent manner. This indicates that this compound can induce both intrinsic and extrinsic apoptotic pathways .
    Caspase Activity Increase Concentration
    Caspase-3~3.5-fold increase60 μM
    Caspase-8~1.8-fold increase60 μM
    Caspase-9~3.0-fold increase60 μM

Effects on Cancer Stem Cells

This compound has demonstrated significant effects on breast cancer stem cells (BCSCs), inhibiting their proliferation and inducing apoptosis. It reduces the frequency of the CD44+/CD24− CSC phenotype and downregulates key proteins involved in stemness, such as Sox2 .

Interaction with Other Therapeutics

Research indicates that this compound may interfere with the efficacy of certain cancer treatments. In a study involving tamoxifen, this compound negated the tumor growth-inhibiting effects of tamoxifen in vivo, suggesting caution in concurrent use during breast cancer therapy .

Case Studies

  • Breast Cancer Xenograft Model :
    In animal studies, this compound treatment resulted in smaller tumor sizes compared to control groups, highlighting its potential as a therapeutic agent against breast cancer .
  • Cisplatin Resistance :
    This compound has been shown to sensitize cisplatin-resistant ovarian cancer cells to chemotherapy by downregulating the PI3K/Akt pathway, suggesting a promising combination therapy strategy for resistant cancers .

Summary of Findings

This compound exhibits multifaceted biological activities that make it a candidate for cancer therapy:

  • Cell Cycle Arrest : Induces G1 phase arrest through inhibition of cyclins and Cdks.
  • Apoptosis Induction : Activates caspases leading to programmed cell death.
  • Targeting Cancer Stem Cells : Reduces stemness markers and inhibits CSC proliferation.
  • Interference with Other Drugs : Can negate the effects of tamoxifen in breast cancer treatment.

Q & A

Basic Research Questions

Q. What are the key structural features of tangeretin, and how do they influence its bioactivity?

this compound (CAS: 481-53-8) is an O-polymethoxylated flavone with five methoxy groups at positions 4', 5, 6, 7, and 7. Its lipophilic nature, conferred by methoxy substitutions, enhances membrane permeability and interaction with cellular targets like kinases or receptors. The planar structure of the flavone backbone facilitates intercalation into DNA or binding to hydrophobic protein pockets, which may explain its anticancer and anti-inflammatory activities .

Q. What in vitro and in vivo models are commonly used to study this compound’s biological effects?

  • In vitro : Cell lines (e.g., RAW 264.7 macrophages for osteoclastogenesis studies) are treated with this compound to assess inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or signaling pathways (e.g., NF-κB) .
  • In vivo : Murine models (e.g., titanium particle-induced osteolysis in skulls) evaluate dose-dependent inhibition of bone resorption. For example, 50 mg/kg/day (high dose) showed superior osteolysis suppression compared to 25 mg/kg/day (low dose) in mice .

Q. How can researchers ensure methodological rigor when isolating this compound from citrus peels?

Use Soxhlet extraction with ethanol or methanol (70–80% concentration) to maximize yield. Validate purity via HPLC with a C18 column and UV detection at 330 nm. Confounders like nobiletin (a structural analog) must be excluded via mass spectrometry .

Advanced Research Questions

Q. How can contradictory findings about this compound’s anticancer efficacy be resolved?

Contradictions often arise from variations in cell lines, dosages, and assay endpoints. For instance, this compound may induce apoptosis in HepG2 liver cancer cells (IC₅₀: 40 μM) but show no effect in MCF-7 breast cancer cells. Researchers should:

  • Standardize cell culture conditions (e.g., serum concentration, passage number).
  • Use combinatorial assays (e.g., Annexin V/PI staining + caspase-3 activation) to confirm mechanisms .

Q. What experimental strategies optimize this compound’s bioavailability in preclinical studies?

  • Nanoformulation : Encapsulate this compound in PLGA nanoparticles to enhance solubility (e.g., increase bioavailability from 12% to 58% in rat plasma).
  • Co-administration : Combine with piperine (a CYP3A4 inhibitor) to reduce hepatic metabolism .

Q. How should researchers address data reproducibility challenges in this compound studies?

  • Batch variability : Source this compound from certified suppliers (≥98% purity, verified via NMR).
  • Animal models : Use genetically homogeneous strains (e.g., C57BL/6 mice) and control for diet/environmental factors. Publish raw data (e.g., micro-CT scans of bone resorption) in supplementary materials .

Q. What methodologies elucidate this compound’s dual role in pro-apoptotic and anti-inflammatory pathways?

  • Transcriptomics : RNA-seq of this compound-treated cells to identify differentially expressed genes (e.g., Bcl-2 downregulation, IκBα upregulation).
  • Pathway enrichment analysis : Use tools like DAVID or KEGG to map genes to apoptosis (e.g., caspase cascade) and inflammation (e.g., NF-κB) pathways .

Q. How can dose-response relationships be accurately modeled for this compound in chronic disease studies?

Employ a sigmoidal Emax model to calculate EC₅₀ values. For example, in a 12-week diabetic nephropathy study, 100 mg/kg this compound reduced urinary albumin by 60% (vs. 30% at 50 mg/kg). Include negative controls (e.g., vehicle-only) and adjust for inter-subject variability using mixed-effects models .

Q. Methodological Guidance

Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects with other compounds?

Use Chou-Talalay combination index (CI) analysis. A CI < 1 indicates synergy (e.g., this compound + cisplatin in lung cancer cells). Validate with isobolograms and dose-reduction indices .

Q. How should metabolomic studies be designed to profile this compound’s pharmacokinetics?

  • Sample collection : Plasma/tissue samples at 0, 1, 3, 6, and 24 hours post-administration.
  • LC-MS/MS analysis : Quantify this compound and metabolites (e.g., 4'-demethylthis compound) using MRM transitions (m/z 373 → 358) .

Q. What ethical considerations apply to long-term this compound toxicity studies?

Follow OECD Guidelines 452 (chronic toxicity) and 453 (carcinogenicity). Monitor organ weight changes (e.g., liver, kidneys) and serum biomarkers (ALT, creatinine) in rodents for 24 months. Obtain approval from institutional animal care committees (IACUC) .

Propriétés

IUPAC Name

5,6,7,8-tetramethoxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O7/c1-22-12-8-6-11(7-9-12)14-10-13(21)15-16(23-2)18(24-3)20(26-5)19(25-4)17(15)27-14/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSUXBXHSYSGDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197417
Record name Tangeretin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tangeritin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030539
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

481-53-8
Record name Tangeretin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=481-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tangeretin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tangeretin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53909
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tangeretin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-tetramethoxy-2-(4-methoxyphenyl)-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.883
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TANGERETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4TLA1DLX6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tangeritin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030539
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

154 °C
Record name Tangeritin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030539
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.